2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile
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Overview
Description
2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is an organic compound with the molecular formula C16H10N2O2 and a molecular weight of 262.26 g/mol . This compound is characterized by the presence of a hydroxy group, a phenoxyphenyl group, and a malononitrile moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile typically involves the reaction of 4-phenoxybenzoic acid with thionyl chloride (SOCl2) to form an intermediate, which is then reacted with malononitrile under specific conditions . The reaction is carried out at elevated temperatures, usually around 80°C, under a nitrogen atmosphere for several hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: Similar structure but with a methoxy group instead of a hydroxy group.
2-(Hydroxy(4-phenyl)methylene)malononitrile: Lacks the phenoxy group, making it less complex.
2-(Hydroxy(4-chlorophenyl)methylene)malononitrile: Contains a chlorine atom, which can alter its reactivity and biological activity.
Uniqueness
2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical and biological properties.
Biological Activity
2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile, also known as Compound 1, is a chemical compound with the molecular formula C16H10N2O2. Its structure features a hydroxy group, phenoxy moiety, and malononitrile functional groups, which contribute to its diverse biological activities. This article explores the biological activity of Compound 1, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding with biological molecules, while the nitrile groups can participate in various chemical reactions that modulate enzyme and receptor activities. This interaction can lead to significant biological effects, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that Compound 1 exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes. For instance, a study reported that derivatives of malononitrile compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to interfere with cell cycle progression and promote programmed cell death is attributed to its interaction with key regulatory proteins involved in these processes .
Table: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study found that derivatives of malononitrile compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens .
- Anticancer Studies : Another investigation revealed that Compound 1 inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study reported an IC50 value of approximately 25 µM after 48 hours of treatment .
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with Compound 1 resulted in G0/G1 phase arrest in A549 lung cancer cells, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
2-[hydroxy-(4-phenoxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-10-13(11-18)16(19)12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTPPIZIKZHMSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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